Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride
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Overview
Description
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO4S and a molecular weight of 319.81 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to form the piperidin-4-ylsulfonyl intermediate.
Esterification: The benzoate ester is formed by reacting the sulfonylated piperidine intermediate with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring and benzoate ester moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-ylsulfonyl)benzoate
- Methyl 2-(piperidin-4-ylsulfonyl)benzoate sulfate
- Methyl 2-(piperidin-4-ylsulfonyl)benzoate nitrate
Uniqueness
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in biological and medicinal research where solubility and stability are critical factors .
Properties
IUPAC Name |
methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLZEIPMRELMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375540 |
Source
|
Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-95-6 |
Source
|
Record name | Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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